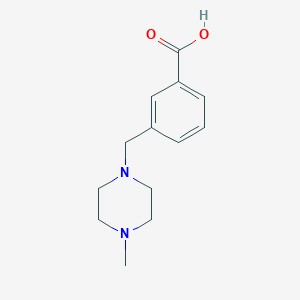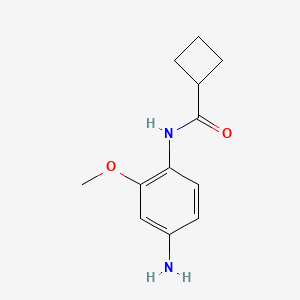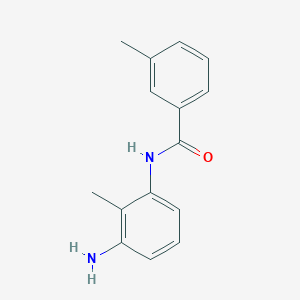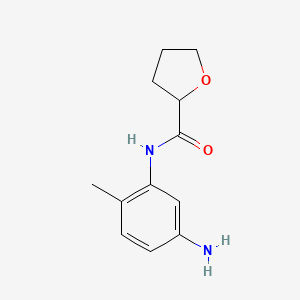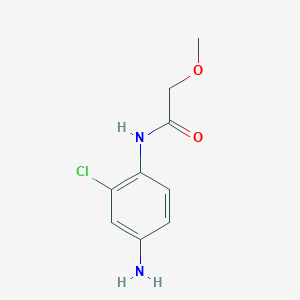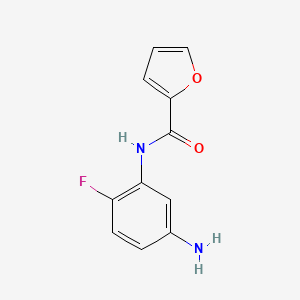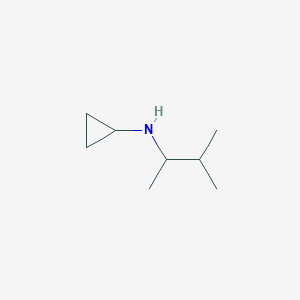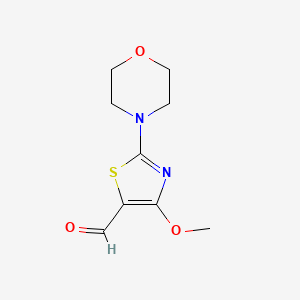![molecular formula C9H22IN5 B1320503 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide CAS No. 849777-24-8](/img/structure/B1320503.png)
4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide" is a derivative of piperazine, which is a class of organic compounds that have been extensively studied for their potential in various pharmaceutical applications. Piperazine derivatives are known for their versatility in chemical reactions and their ability to form stable polymorphic crystalline forms, which can be crucial for their biological activity and pharmacokinetics.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps to achieve the desired compound. For instance, the synthesis of a related compound, 1,4-piperazine-2,5-dione, was achieved in a 23% yield over six steps starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate . This process highlights the intricate nature of synthesizing piperazine derivatives and the potential for low yields, which can be a significant consideration in the development of pharmaceutical agents.
Molecular Structure Analysis
Piperazine derivatives can exhibit polymorphism, which refers to the ability of a compound to crystallize into more than one crystalline form. These different forms can exhibit distinct hydrogen-bonding networks, as seen in the study of 1,4-piperazine-2,5-dione, where polymorphic crystalline forms were produced and analyzed using single-crystal X-ray analysis . Understanding the molecular structure and polymorphism is essential for predicting the behavior of these compounds in biological systems and for the design of drugs with optimal properties.
Chemical Reactions Analysis
The reactivity of piperazine derivatives is influenced by their molecular structure. The study of the association of 1,4-piperazine-2,5-dione in solution using mass spectrometric and nuclear magnetic resonance spectroscopic techniques provided insights into the aggregation behavior of these compounds . The association constants derived from NMR data, which are consistent with other cyclic cis amides in chloroform solvent, suggest that the hydrogen-bonding networks observed in the solid state can serve as models for solution aggregation. This information is valuable for understanding the chemical reactions and interactions that piperazine derivatives may undergo in different environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are closely related to their structure and the presence of functional groups. For example, the presence of a dimethylaminoethyl group in the N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives influenced their antiallergy activity . These derivatives were synthesized and evaluated for their biological activity, with some showing promising results in the passive foot anaphylaxis assay, an IgE-mediated model for detecting antiallergic activity . However, none of the derivatives tested showed activity in the guinea pig anaphylaxis assay at a dose of 10 mg/kg, indicating that the physical and chemical properties of these compounds can have a significant impact on their biological efficacy and the assays used to measure it.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide is involved in the synthesis of various chemical compounds. For instance, it's used in synthesizing derivatives with antimicrobial properties, as seen in a study where a series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives were synthesized, demonstrating moderate to good antimicrobial activity (Mhaske et al., 2014).
Peptide Carboxyl Group Derivatization
This compound plays a significant role in peptide research. For example, it has been used in the derivatization of carboxyl groups on peptides, which is crucial in enhancing the ionization efficiency in mass spectrometry, thereby facilitating the identification of peptides in proteome analysis (Qiao et al., 2011).
Cytotoxic and Antifungal Properties
In the field of biomedical applications, 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide has been utilized in synthesizing compounds with potential antifungal and cytotoxic properties. Research demonstrates that certain polymers prepared using this compound exhibited significant antifungal properties against Candida albicans and also showed high cytotoxicity against cancer cells, suggesting potential applications as cancer therapeutics (De Silva et al., 2021).
Role in Neuroprotective Therapies
Moreover, derivatives of this compound have been explored for their neuroprotective properties, particularly in the context of Alzheimer's disease treatment. For example, a study reported the synthesis of a compound offering a multi-target therapeutic neuroprotective approach as a potential treatment for Alzheimer's disease (Lecanu et al., 2010).
Eigenschaften
IUPAC Name |
4-[2-(dimethylamino)ethyl]piperazine-1-carboximidamide;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N5.HI/c1-12(2)3-4-13-5-7-14(8-6-13)9(10)11;/h3-8H2,1-2H3,(H3,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSODYKPICMFMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCN(CC1)C(=N)N.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22IN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594673 |
Source


|
| Record name | 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide | |
CAS RN |
849777-24-8 |
Source


|
| Record name | 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


